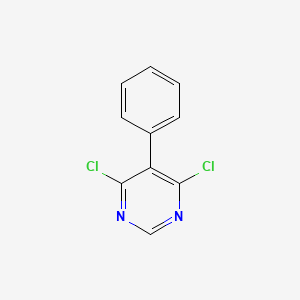

4,6-Dichloro-5-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEOKRVTIYIBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloro-5-phenylpyrimidine: Properties, Synthesis, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Within this vast chemical family, 4,6-dichloro-5-phenylpyrimidine emerges as a particularly valuable intermediate. This guide provides an in-depth technical overview of this compound, detailing its chemical and physical properties, established synthesis protocols, core reactivity, and its pivotal role as a scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, and its core characteristics are summarized below. The data presented is crucial for its identification, purification, and use in subsequent chemical transformations.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 3974-16-1 | |

| Molecular Formula | C₁₀H₆Cl₂N₂ | |

| Molecular Weight | 225.08 g/mol | |

| Physical Form | Solid | |

| Melting Point | 94-96 °C | (Typical value from commercial suppliers) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (s, 1H), 7.55-7.45 (m, 5H) | Predicted/Typical[1] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.0, 158.5, 134.0, 131.0, 130.0, 129.0, 128.5 | Predicted/Typical[2] |

| Mass Spectrum (EI) | m/z 224 (M⁺), 226 (M+2)⁺, 189 [M-Cl]⁺ | Predicted Fragmentation |

| Storage Temperature | 2-8°C, Inert atmosphere |

Synthesis of this compound

The most prevalent and industrially scalable synthesis of this compound involves the direct chlorination of its corresponding dihydroxy precursor, 5-phenylpyrimidine-4,6-diol (also known as 5-phenylbarbituric acid).

Rationale for Synthetic Route

The choice of 5-phenylbarbituric acid as the starting material is strategic. It is readily accessible through the condensation of diethyl phenylmalonate with urea. The subsequent chlorination step leverages the high reactivity of phosphorus oxychloride (POCl₃) to efficiently replace the hydroxyl groups with chlorine atoms. This transformation is a robust and well-established method for producing chloro-substituted pyrimidines, which are highly activated for further functionalization.[3][4]

Synthesis Workflow Diagram

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Chlorination

This protocol describes a typical lab-scale synthesis.

Materials:

-

5-phenylpyrimidine-4,6-diol (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

N,N-Dimethylaniline (catalytic amount, optional)

-

Toluene (solvent, optional)

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-phenylpyrimidine-4,6-diol in an excess of phosphorus oxychloride (POCl₃). The large excess of POCl₃ serves as both the reagent and the solvent.

-

Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. This step must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up: Cautiously pour the cooled, concentrated reaction residue onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be done slowly and carefully. A precipitate (the crude product) should form.

-

Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity: A Hub for Nucleophilic Substitution

The chemical utility of this compound is dominated by the reactivity of its two chlorine atoms. The pyrimidine ring is inherently electron-deficient, which makes the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).

The phenyl group at the 5-position provides steric hindrance and electronic influence, but the primary sites of reaction remain the C4 and C6 positions. The two chlorine atoms can be replaced sequentially by controlling the stoichiometry of the nucleophile and the reaction conditions (e.g., temperature). This differential reactivity is a powerful tool for building molecular complexity.

General SNAr Mechanism

Caption: General mechanism for SNAr on the pyrimidine core.

Common nucleophiles used in reactions with this compound include:

-

N-Nucleophiles: Primary and secondary amines, anilines, indoles, and other nitrogen heterocycles.[5]

-

O-Nucleophiles: Alkoxides, phenoxides, and hydroxides.

-

S-Nucleophiles: Thiolates and thiophenoxides.

-

C-Nucleophiles: Organometallic reagents and stabilized carbanions.

The first substitution typically occurs more readily than the second due to the deactivating effect of the newly introduced electron-donating group. This allows for the synthesis of unsymmetrically substituted 5-phenylpyrimidines.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a versatile scaffold for constructing libraries of novel compounds for biological screening. Its di-chloro functionality allows for the introduction of two different points of diversity, making it an ideal starting point for structure-activity relationship (SAR) studies.

Role as a Central Scaffold

Caption: Application of the core scaffold in medicinal chemistry.

The pyrimidine core is a known "privileged structure" that can interact with the hinge region of many protein kinases, making it a common starting point for the design of kinase inhibitors for oncology. By reacting this compound with various amines, researchers can rapidly generate libraries of diaminopyrimidines to screen against panels of kinases. Furthermore, its derivatives have been explored for a wide range of other therapeutic areas, underscoring the scaffold's versatility.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

SpectraBase. 4,6-Dichloro-2-methylthio-5-phenyl-pyrimidine Spectrum Data. [Link]

-

Hou, S., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

-

Royal Society of Chemistry. Supporting Information for an article on pyrimidine synthesis. [Link]

-

Kumar, C. S., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E. [Link]

-

PubChem. 4,6-Dichloro-5-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

-

Kumar, C. S., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. National Center for Biotechnology Information. [Link]

-

Patsnap. Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

-

Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]

- Google Patents. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Supporting Information for an article on triaryl-1H-imidazoles. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Phenylbarbituric acid. National Center for Biotechnology Information. [Link]

- Google Patents. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine.

-

ResearchGate. Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

National Center for Biotechnology Information. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4,6-Dichloro-5-phenylpyrimidine

Introduction: The Significance of the Dichlorophenylpyrimidine Scaffold

The 4,6-dichloro-5-phenylpyrimidine core is a privileged scaffold in modern medicinal chemistry and drug discovery. The pyrimidine ring, a fundamental component of nucleobases, allows its derivatives to interact with a wide array of biological targets. The strategic placement of two chlorine atoms at the 4 and 6 positions furnishes reactive sites for further chemical diversification, enabling the systematic exploration of chemical space. The phenyl group at the 5-position enhances the molecule's lipophilicity and can participate in crucial π-stacking interactions within protein active sites.

Derivatives of dichlorophenylpyrimidine have demonstrated a broad spectrum of biological activities, including kinase inhibition, as well as antiviral and anticancer properties. Consequently, the unambiguous structural confirmation of novel analogs based on this scaffold is a critical step in the drug development pipeline. This guide presents a comprehensive overview of the analytical methodologies and data interpretation essential for the complete structure elucidation of this compound.

Synthesis of this compound

The synthesis of this compound is efficiently accomplished via a two-step sequence commencing with a substituted malonate. The protocol detailed below is adapted from established and validated methods for structurally analogous compounds.[1]

Experimental Protocol

Step 1: Synthesis of 5-phenylpyrimidine-4,6-diol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to generate a fresh solution of sodium ethoxide.

-

Condensation: To the prepared sodium ethoxide solution, add diethyl phenylmalonate, followed by formamidine acetate.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to ambient temperature and pour it into ice-cold water.

-

Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 2-3. This will induce the precipitation of the desired product, 5-phenylpyrimidine-4,6-diol.

-

Isolation and Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure diol.

Step 2: Chlorination of 5-phenylpyrimidine-4,6-diol

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Charge the flask with 5-phenylpyrimidine-4,6-diol.

-

Addition of Chlorinating Agent: Slowly and carefully add phosphorus oxychloride (POCl₃) to the flask. A stoichiometric excess of POCl₃ is typically employed to ensure complete conversion. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can serve to accelerate the reaction rate.

-

Reflux: Heat the reaction mixture to reflux for 3-5 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cautiously quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. Caution: This procedure is highly exothermic and must be performed with appropriate personal protective equipment and behind a safety shield.

-

Extraction: Extract the resulting aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate, to partition the product into the organic phase.

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Spectroscopic Analysis and Structure Confirmation

The definitive structural assignment of this compound is accomplished through a suite of spectroscopic techniques. Although experimental spectra for this specific molecule are not widely available in public repositories, we can confidently predict the expected spectral data by analyzing its constituent structural motifs and leveraging data from closely related analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be straightforward, featuring signals corresponding to the phenyl protons and the single proton on the pyrimidine ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | s | 1H | H-2 | The proton at the 2-position of the pyrimidine ring is in a highly deshielded environment due to the inductive effect of the two adjacent electronegative nitrogen atoms, resulting in a significant downfield chemical shift. |

| ~7.50-7.60 | m | 5H | Phenyl-H | The protons of the phenyl ring are expected to resonate as a complex multiplet in the typical aromatic region. The precise chemical shifts and coupling patterns will be influenced by the rotational dynamics of the phenyl ring relative to the pyrimidine core. |

Rationale for Predictions:

-

The predicted chemical shift for the H-2 proton is extrapolated from the experimental value of approximately 8.8 ppm for the parent 4,6-dichloropyrimidine. The phenyl substituent at the 5-position is not anticipated to exert a substantial electronic influence on the distant H-2 proton.

-

The phenyl protons will appear in their characteristic region. The asymmetry of their environment, imposed by the fixed pyrimidine ring, is likely to result in a complex, overlapping multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum serves as a unique fingerprint for the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162.0 | C-4, C-6 | The carbons directly bonded to the electronegative chlorine atoms are expected to be significantly deshielded and thus appear at a low field. |

| ~159.0 | C-2 | The carbon atom at the 2-position, positioned between two nitrogen atoms, will also experience a strong deshielding effect. |

| ~135.0 | C-5 | The pyrimidine carbon atom bearing the phenyl group will resonate in the aromatic region, with its chemical shift modulated by the electronic properties of the heterocyclic ring. |

| ~130.0 | Phenyl-C (ipso) | The ipso-carbon of the phenyl ring will exhibit a chemical shift typical for a carbon atom at the point of attachment to another aromatic system. |

| ~129.5 | Phenyl-C (para) | The para-carbon of the phenyl ring. |

| ~129.0 | Phenyl-C (ortho) | The ortho-carbons of the phenyl ring. |

| ~128.5 | Phenyl-C (meta) | The meta-carbons of the phenyl ring. |

Rationale for Predictions:

-

These predictions are derived from a correlative analysis of data from analogous compounds and established ¹³C NMR chemical shift databases.[2][3] The chemical shifts for the pyrimidine ring are estimated by comparison with other substituted dichloropyrimidines. The phenyl carbon chemical shifts are predicted based on standard values for a phenyl-substituted heterocyclic ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Expected Fragmentation Pattern

The mass spectrum is predicted to display a prominent molecular ion peak (M⁺) with a characteristic isotopic cluster arising from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation cascade is likely to be initiated by the loss of chlorine atoms, followed by the cleavage of the pyrimidine ring.

Table of Expected Fragments

| m/z | Fragment | Rationale |

| 224/226/228 | [C₁₀H₆Cl₂N₂]⁺ | Molecular ion (M⁺) exhibiting the characteristic A+2 and A+4 isotopic peaks for two chlorine atoms. |

| 189/191 | [M - Cl]⁺ | Loss of a single chlorine radical, a common initial fragmentation step for chlorinated compounds. |

| 154 | [M - 2Cl]⁺ | Subsequent loss of the second chlorine radical. |

| 127 | [C₈H₅N]⁺ | Fragmentation of the pyrimidine ring, likely involving the loss of HCN and a chlorine atom. |

| 77 | [C₆H₅]⁺ | Formation of the stable phenyl cation. |

Fragmentation Workflow Diagram

Caption: Proposed EI-MS fragmentation of the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the functional groups present in the molecule, with characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1570-1525 | C=N stretch | Pyrimidine ring |

| 800-600 | C-Cl stretch | Aryl halide |

Structural Confirmation by X-ray Crystallography

The unequivocal and definitive confirmation of the three-dimensional structure of this compound would be provided by single-crystal X-ray diffraction analysis. Although a crystal structure for this specific compound has not been deposited in the public domain, we can infer its likely geometric parameters from the high-resolution structures of closely related molecules, such as 4,6-dichloro-5-methylpyrimidine.

Expected Molecular Geometry

The pyrimidine ring is expected to be planar, a characteristic feature of aromatic heterocyclic systems. To minimize steric repulsion between the ortho-protons of the phenyl ring and the chloro substituents at the 4 and 6 positions, the phenyl ring will be twisted out of the plane of the pyrimidine ring.

Predicted Bond Lengths and Angles

| Parameter | Predicted Value |

| C-Cl bond length | ~1.74 Å |

| C-N bond length (pyrimidine) | ~1.33 Å |

| C-C bond length (pyrimidine) | ~1.39 Å |

| C-C bond length (phenyl) | ~1.39 Å |

| C-C bond length (pyrimidine-phenyl) | ~1.49 Å |

| Cl-C-C bond angle | ~120° |

| N-C-N bond angle | ~128° |

These predicted geometric parameters are based on the reported crystal structure of 4,6-dichloro-5-methylpyrimidine and are anticipated to be highly comparable for the phenyl analog.

Conclusion

The comprehensive structure elucidation of this compound necessitates a synergistic application of modern analytical techniques. A well-defined synthetic route provides the necessary material for detailed characterization. The integrated analysis of ¹H and ¹³C NMR spectroscopy, mass spectrometry, and IR spectroscopy affords a detailed and self-validating picture of the molecular connectivity and constituent functional groups. While direct experimental data is not yet publicly available, the use of predictive methodologies and correlative analysis with closely related analogs allows for a confident and robust structural assignment. The ultimate confirmation via single-crystal X-ray diffraction would provide a precise and unambiguous model of the molecule's three-dimensional architecture, an invaluable asset for future structure-based drug design endeavors targeting this important class of heterocyclic compounds.

References

-

Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o1073–o1074. [Link]

-

Hou, S., Chen, C., Wang, P., Sun, C., Zheng, P., & Xu, S. (2018). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. Atlantis Press. [Link]

-

Fun, H. K., Yeap, C. S., Kumar, C. S. C., Yathirajan, H. S., & Siddegowda, M. S. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o408. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

National Institute of Standards and Technology. Mass Spectrometry Data Center. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS Home. [Link]

-

MassBank. MassBank Home. [Link]

-

SpectraBase. SpectraBase Home. [Link]

Sources

4,6-Dichloro-5-phenylpyrimidine CAS number 3974-16-1

An In-Depth Technical Guide to 4,6-Dichloro-5-phenylpyrimidine (CAS 3974-16-1)

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will move beyond simple data recitation to offer a functional understanding of its synthesis, reactivity, and strategic application, grounded in mechanistic principles and practical considerations for researchers in drug discovery and chemical development.

Strategic Overview: The Value Proposition of a Dichlorinated Pyrimidine Scaffold

The pyrimidine core is a "privileged scaffold" in drug discovery, forming the backbone of nucleobases and numerous therapeutic agents.[1][2] The subject of this guide, this compound, is not merely another pyrimidine derivative; its specific arrangement of functional groups presents a unique tactical advantage for medicinal chemists.

The two chlorine atoms at the C4 and C6 positions are highly reactive leaving groups, susceptible to sequential and selective nucleophilic aromatic substitution (SNAr).[3] This allows the molecule to function as a versatile linchpin, enabling the precise and controlled assembly of complex molecular architectures. The phenyl group at the C5 position introduces significant steric and electronic influence, modulating the reactivity of the adjacent chlorine atoms and providing a vector for tuning the pharmacological properties of its derivatives.[4] Understanding how to leverage this modulated reactivity is key to its effective use.

Physicochemical and Spectroscopic Profile

A foundational understanding begins with the compound's basic properties. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 3974-16-1 | [5][6][7][8] |

| Molecular Formula | C₁₀H₆Cl₂N₂ | [5] |

| Molecular Weight | 225.08 g/mol | Calculated |

| Appearance | Solid | [5][6] |

| IUPAC Name | This compound | [5] |

| InChI Key | NYEOKRVTIYIBGF-UHFFFAOYSA-N | [5][6] |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C, sealed from moisture | [5][6] |

While detailed spectroscopic data requires direct experimental acquisition, typical spectral characteristics can be inferred from its structure and related compounds. For instance, analogues like 4,6-dichloro-2-methylthio-5-phenyl-pyrimidine have been characterized, providing a reference for expected NMR, FTIR, and UV-Vis spectra.[9]

Synthesis Pathway: From Precursors to the Core Scaffold

The most common and industrially relevant synthesis of this compound involves a two-stage process: first, the construction of the pyrimidine ring to form a dihydroxy intermediate, followed by a chlorination step. This approach is efficient and builds upon readily available starting materials.[10][11][12]

Stage 1: Ring Formation to 5-Phenylpyrimidine-4,6-diol

The pyrimidine ring is typically constructed via a condensation reaction between a 1,3-dicarbonyl equivalent and an amidine source. For 5-substituted pyrimidines, the logical starting material is a substituted malonic ester, such as diethyl 2-phenylmalonate.

Mechanism Rationale: The reaction proceeds through the condensation of diethyl 2-phenylmalonate with formamide. The formamide acts as the N-C-N source. The reaction is driven by the formation of the stable aromatic pyrimidine ring system after tautomerization of the initial product to the more stable diol form.

Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the stable 5-phenylpyrimidine-4,6-diol to the target this compound is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Mechanism Rationale: The hydroxyl groups of the pyrimidine-diol are poor leaving groups. POCl₃ acts as both a chlorinating and dehydrating agent. The reaction likely proceeds through the formation of a dichlorophosphate ester intermediate, which makes the oxygen a much better leaving group. A subsequent SNAr-type attack by a chloride ion displaces the phosphate group, yielding the desired chlorinated pyrimidine. This process is repeated for the second hydroxyl group. The use of a tertiary amine base, such as N,N-diisopropylethylamine, can be employed to scavenge the HCl generated and accelerate the reaction.[12]

Exemplary Laboratory Protocol

The following protocol is an illustrative adaptation based on established procedures for analogous compounds.[10]

Step 1: Synthesis of 5-Phenylpyrimidine-4,6-diol

-

Combine diethyl 2-phenylmalonate (1.0 eq) and formamide (5-10 eq).

-

Heat the mixture to 150-160 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates.

-

Add water to the solidified mass and stir.

-

Filter the resulting solid, wash thoroughly with water and then a non-polar solvent like hexane to remove unreacted starting material.

-

Dry the solid under vacuum to yield crude 5-phenylpyrimidine-4,6-diol.

Step 2: Synthesis of this compound

-

Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

-

To a flask charged with 5-phenylpyrimidine-4,6-diol (1.0 eq), slowly add phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction, forming a Vilsmeier-type intermediate.[11]

-

After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic step.

-

The product will precipitate as a solid. Neutralize the aqueous solution carefully with a base (e.g., NaHCO₃ or NaOH solution) to pH 7-8.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Reactivity and Strategic Functionalization

The synthetic utility of this compound is centered on the sequential nucleophilic aromatic substitution (SNAr) of its two chlorine atoms. The pyrimidine ring is electron-deficient, which facilitates attack by nucleophiles.

Chemoselectivity in Substitution

A key feature of this scaffold is the differential reactivity of the C4 and C6 positions. While electronically similar, the steric bulk of the C5-phenyl group can influence the rate of substitution, often allowing for selective mono-substitution under controlled conditions.[4] For related 5-phenyl-dichloropyrimidines, it has been observed that the displacement of the first chlorine atom can be significantly faster than the second.[4]

Causality of Selectivity:

-

Steric Hindrance: The phenyl group can sterically hinder the approach of a nucleophile to the adjacent C4 and C6 positions. This effect is more pronounced with bulkier nucleophiles.

-

Reaction Conditions: By using stoichiometric amounts of the nucleophile (1.0 equivalent) at lower temperatures, chemists can favor the formation of the mono-substituted product. Driving the reaction with excess nucleophile and higher temperatures will lead to the di-substituted product.

This chemoselectivity is a powerful tool, enabling the stepwise introduction of two different nucleophiles (Nu¹ and Nu²) to build molecular diversity.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

Dichloropyrimidine derivatives are foundational in the synthesis of kinase inhibitors, a major class of drugs used in oncology.[2][3] Kinase inhibitors typically have a heterocyclic core that forms hydrogen bonds with the "hinge region" of the ATP-binding pocket of the target kinase. The this compound scaffold is ideally suited for this role.

Strategic Role:

-

Hinge-Binding Element: One of the positions (e.g., C4) is substituted with a nucleophile, often an amine (R¹-NH₂), that can act as a hydrogen bond donor/acceptor to interact with the kinase hinge.

-

Solubility and Selectivity Vector: The other position (C6) is substituted with a different group (R²) that projects out of the ATP pocket into the solvent-exposed region. This R² group is crucial for tuning the molecule's physicochemical properties (like solubility) and achieving selectivity for the target kinase over other kinases in the human kinome.

The versatility of this scaffold allows for the rapid generation of compound libraries through combinatorial chemistry, accelerating the structure-activity relationship (SAR) studies necessary for lead optimization in drug discovery programs.[13]

Safety and Handling

As a dichlorinated heterocyclic compound and a reactive intermediate, this compound must be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a chemical fume hood. Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

Conclusion

This compound is a high-value, strategic building block for chemical synthesis and drug discovery. Its true potential is unlocked not just by recognizing its structure, but by understanding the nuanced interplay of its reactive sites. The ability to perform selective, sequential SNAr reactions, guided by the steric influence of the C5-phenyl group, provides chemists with a reliable and versatile platform for constructing novel molecules with therapeutic potential, particularly in the realm of targeted therapies like kinase inhibitors. This guide serves as a foundational resource for researchers aiming to harness the full synthetic power of this important intermediate.

References

-

Sun, S., Liu, Y., Liu, Q., Zhao, Y., & Dong, D. (2004). One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. SYNLETT, 2004(10), 1731–1734. [Link]

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]

-

Lynch, D. E. (2001). 4,6-Dichloro-2-methylthio-5-phenylpyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 7), 871–872. [Link]

-

Dong, D., Liu, Y., Zhao, Y., & Sun, S. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(18), 3465–3468. [Link]

-

4,6-Dichloro-2-methylthio-5-phenyl-pyrimidine. SpectraBase. [Link]

-

Dong, D., Liu, Y., Wang, H., Zhao, Y., & Sun, S. (2008). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 73(3), 967–972. [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

-

Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4,6-dichloro-5-nitro-2-phenylpyrimidine. ChemBK. [Link]

-

Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. Request PDF on ResearchGate. [Link]

- Method for producing 4,6-dichloro-5-fluoropyrimidine.

-

Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

-

An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]

-

Pyrimidine, 4,6-dichloro-. NIST WebBook. [Link]

- Process for preparing 4,6-dichloro-pyrimidine.

-

The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4,6-Dichloro-5-methylpyrimidine. PubChem. [Link]

-

Pyrimidine - Synthesis & Reactions. YouTube. [Link]

-

De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Pyrimidine Synthesis. YouTube. [Link]

-

The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. inno-chem.com. [Link]

-

Recent applications of click chemistry in drug discovery. PubMed. [Link]

-

4,6-Dichloro-5-methoxypyrimidine. ResearchGate. [Link]

-

Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. PMC - NIH. [Link]

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. This compound | 3974-16-1 [sigmaaldrich.com]

- 6. This compound | 3974-16-1 [sigmaaldrich.com]

- 7. PyriMidine, 4,6-dichloro-5-phenyl- | 3974-16-1 [chemicalbook.com]

- 8. arctomsci.com [arctomsci.com]

- 9. spectrabase.com [spectrabase.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 12. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-dichloro-5-phenylpyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-5-phenylpyrimidine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural arrangement, featuring a phenyl group at the C5 position and reactive chlorine atoms at the C4 and C6 positions of the pyrimidine ring, makes it a valuable intermediate in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its chemical properties, established and optimized synthesis protocols, and its significant applications in the development of novel therapeutics. Particular emphasis is placed on the rationale behind synthetic strategies and the compound's reactivity, offering field-proven insights for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast number of natural products and synthetic compounds of therapeutic interest, including several vitamins and nucleic acids.[1] Its derivatives have demonstrated a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[1][2] The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, in particular, offers multiple points for chemical modification, rendering it a highly sought-after intermediate in the synthesis of complex molecules.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 3974-16-1 | [4] |

| Molecular Formula | C₁₀H₆Cl₂N₂ | [4] |

| Molecular Weight | 225.08 g/mol | [4] |

| Physical Form | Solid | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons and the proton at the C2 position of the pyrimidine ring. The chemical shifts and coupling patterns of the phenyl protons would provide information about their environment.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the phenyl and pyrimidine rings. The carbons attached to chlorine atoms would be significantly deshielded.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the pyrimidine ring.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrimidine and phenyl rings, and C-Cl stretching.[5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route starts from commercially available materials.[9]

Synthetic Workflow Overview

The following diagram illustrates a typical synthetic pathway to this compound.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl 2-phenylmalonate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dimethyl carbonate, slowly add methyl 2-phenylacetate at a temperature maintained below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude dimethyl 2-phenylmalonate.

Step 2: Synthesis of 5-Phenylpyrimidine-4,6-diol

-

Dissolve the crude dimethyl 2-phenylmalonate in formamide.

-

Add sodium methoxide to the solution and heat the mixture at an elevated temperature (e.g., 100-120°C) for several hours.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 5-phenylpyrimidine-4,6-diol.

Step 3: Synthesis of this compound

-

Suspend 5-phenylpyrimidine-4,6-diol in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the two chlorine atoms at the C4 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity allows for the introduction of a wide range of functional groups, making it a versatile intermediate in drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms can be displaced by various nucleophiles, including amines, alcohols, and thiols. The presence of the phenyl group can influence the reactivity of the chlorine atoms.[10] Studies on analogous compounds have shown that the displacement of the first chlorine atom often occurs more readily than the second, which may be attributed to steric effects.[10]

The general mechanism for the SNAr reaction is depicted below.

Caption: General mechanism of SNAr on the pyrimidine ring.

Applications in Drug Discovery

The pyrimidine scaffold is a key component in numerous approved drugs, and this compound serves as a valuable starting material for the synthesis of novel drug candidates.[1] Its derivatives have been explored for various therapeutic applications, including:

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy.[2][3] The dichlorinated precursor allows for the synthesis of libraries of compounds to be screened for inhibitory activity against various kinases.

-

Antiviral and Antibacterial Agents: Pyrimidine derivatives have shown promise as antiviral and antibacterial agents.[1] The ability to introduce diverse functional groups onto the this compound core enables the development of compounds with improved potency and selectivity.

-

Central Nervous System (CNS) Agents: The pyrimidine scaffold is also found in drugs targeting the CNS.[1]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety goggles.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Spill and Disposal: In case of a spill, avoid dust formation and collect the material for disposal in accordance with local regulations.[11]

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis and drug development. Its versatile reactivity, coupled with the biological importance of the pyrimidine scaffold, makes it a valuable building block for the creation of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. This guide has provided a detailed technical overview to support researchers in their endeavors to develop the next generation of pyrimidine-based drugs.

References

-

Lynch, D. E., & McClenaghan, I. (2001). 4,6-Dichloro-2-methylthio-5-phenylpyrimidine. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1083-o1084. Retrieved from [Link]

-

4,6-dichloro-5-nitro-2-phenylpyrimidine - ChemBK. (2024-04-09). Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-5-methylpyrimidine. Retrieved from [Link]

-

Zhang, L., et al. (2018). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Retrieved from [Link]

-

4,6-dichloro-5-methoxypyrimidine - ChemBK. (2024-04-09). Retrieved from [Link]

-

Navigating the Synthesis: A Look at 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Ryabukhin, S. V., et al. (2007). Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. Russian Journal of Organic Chemistry, 43(1), 118-123. Retrieved from [Link]

- Method for producing 4,6-dichloro-5-fluoropyrimidine. (2006). Google Patents.

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12. Retrieved from [Link]

-

Cherkupalli, S. R., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-5-nitropyrimidine. Retrieved from [Link]

-

4,6-Dichloro-5-methoxy-pyrimidine - Optional[1H NMR] - Spectrum - SpectraBase. Retrieved from [Link]

-

4,6-Dichloro-5-methoxy-pyrimidine - Optional[MS (GC)] - Spectrum - SpectraBase. Retrieved from [Link]

-

Kumar, N., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o21. Retrieved from [Link]

-

Chen, Y., et al. (2021). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Frontiers in Chemistry, 9, 693933. Retrieved from [Link]

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Recent Advances in Pyrimidine-Based Drugs. Molecules, 15(1), 1-32. Retrieved from [Link]

-

Sharma, P. K. (2011). STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA. International Journal of Pure and Applied Physics, 7(2), 123-128. Retrieved from [Link]

-

The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Li, Y., et al. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. European Journal of Medicinal Chemistry, 56, 357-368. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 3974-16-1 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

4,6-Dichloro-5-phenylpyrimidine: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] Its inherent physicochemical properties and versatile reactivity have made it a privileged structure in medicinal chemistry.[1] Synthetic pyrimidine derivatives are integral to a wide range of therapeutics, including antiviral and anticancer agents.[2] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide focuses on 4,6-dichloro-5-phenylpyrimidine, a key intermediate in the synthesis of advanced therapeutic candidates, particularly in the realm of kinase inhibition.

Core Compound Analysis: this compound

This compound (CAS No: 3974-16-1) is a solid, heterocyclic compound whose utility in synthetic chemistry is primarily derived from the reactivity of its two chlorine atoms, which are susceptible to nucleophilic substitution.[3][4] This reactivity allows for the facile introduction of a variety of functional groups, making it a versatile building block for creating diverse chemical libraries for drug discovery.[2]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆Cl₂N₂ | [3] |

| Molecular Weight | 225.08 g/mol | [3] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| Purity | Typically ≥95% | [3] |

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is typically achieved through the chlorination of a dihydroxypyrimidine precursor. The Vilsmeier-Haack reaction is a common method for the synthesis of related dichloropyrimidine carboxaldehydes, and a similar principle of using a chlorinating agent like phosphorus oxychloride (POCl₃) is applied here.[5][6]

Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of a dichloropyrimidine, based on established methodologies.[6]

Step 1: Reaction Setup

-

In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 5-phenyl-4,6-dihydroxypyrimidine.

-

An excess of phosphorus oxychloride (POCl₃) is added as both the solvent and the chlorinating agent.

-

A catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine, may be added to facilitate the reaction.[6]

Step 2: Reaction Execution

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice.

-

The resulting aqueous mixture is extracted multiple times with an organic solvent, such as diethyl ether or ethyl acetate.[5]

-

The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent system, such as ethyl acetate-petroleum ether, to afford the pure this compound.[5]

Characterization Data (Representative)

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons of the phenyl ring. The pyrimidine proton will also be present in this region.

-

¹³C NMR: The spectrum will display signals for the carbon atoms of the pyrimidine and phenyl rings. The carbons attached to the chlorine atoms will have characteristic chemical shifts.[9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (225.08 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[10]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a valuable starting point for the synthesis of a variety of kinase inhibitors.[11][12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[13]

Mechanism of Action and Structure-Activity Relationship (SAR)

Many kinase inhibitors that utilize a pyrimidine core are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins. The this compound moiety provides a rigid scaffold that can be functionalized to achieve high affinity and selectivity for the target kinase.

The two chlorine atoms at the 4 and 6 positions are key handles for synthetic modification. Through nucleophilic aromatic substitution (SNAr) reactions, these chlorine atoms can be displaced by various amines, alcohols, and other nucleophiles to generate a library of derivatives.[11] This allows for the exploration of the chemical space around the pyrimidine core to optimize interactions with the kinase active site.

The phenyl group at the 5-position also plays a significant role in the molecule's activity. Modifications to this phenyl ring can influence the compound's binding affinity and selectivity. For instance, the addition of substituents to the phenyl ring can create additional interactions with the kinase active site or alter the molecule's overall conformation.

A prime example of the utility of the pyrimidine scaffold is in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[14][15][16][17] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18] By inhibiting VEGFR-2, pyrimidine-based drugs can effectively cut off the blood supply to tumors, leading to their regression.[19]

Case Study: VEGFR-2 Inhibition

Derivatives of this compound can be designed to bind to the ATP-binding pocket of VEGFR-2. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The substituents introduced at the 4 and 6 positions can then extend into other regions of the active site, such as the hydrophobic pocket and the solvent-exposed region, to enhance binding affinity and selectivity. The phenyl group at the 5-position can be oriented to interact with specific amino acid residues within the active site, further contributing to the inhibitor's potency.

Caption: Interaction of a this compound-based inhibitor with the VEGFR-2 kinase domain.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][19]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[15]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a highly versatile and valuable building block in the field of medicinal chemistry. Its reactive chlorine atoms and the presence of a phenyl group provide a robust scaffold for the synthesis of a wide range of compounds with potential therapeutic applications. Its utility in the development of kinase inhibitors, particularly for cancer therapy, highlights its importance in modern drug discovery. A thorough understanding of its synthesis, reactivity, and biological applications is essential for researchers and scientists working to develop the next generation of targeted therapeutics.

References

- ChemicalBook. 4,6-dichloro-5-(4-chlorophenyl)

- Fisher Scientific.

- Apollo Scientific.

- Bentham Science Publishers. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies.

- ResearchGate. Some VEGFR-2 inhibitors currently approved or in clinical trials.

- Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- PMC. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Benchchem. A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).

- Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- Bentham Science Publishers. The Structure-property Relationships of Clinically Approved Protein Kinase Inhibitors.

- Google Patents. Process for preparing 4,6-dichloro-pyrimidine.

- PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- RSC Publishing.

- Eureka | Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

- PMC. Recent Advances in Pyrimidine-Based Drugs.

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

- ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of...

- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- NIST WebBook. Pyrimidine, 4,6-dichloro-5-nitro-.

- NIST WebBook. Pyrimidine, 4,6-dichloro-.

- ResearchGate. (PDF) Structure Activity Relationship of a Novel Chemical Class of DYRK Inhibitors.

-

NIH. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][14][16]diazepin-6-one scaffold.

- PMC. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents.

- NIH. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.

- YouTube. differences & similarities of 1H & 13C NMR spectroscopy.

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

- RSC Publishing. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors.

- MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

- Sigma-Aldrich. This compound | 3974-16-1.

- PMC. Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors.

- PubMed.

- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021)

- PMC. 4,6-Dichloro-5-methoxypyrimidine.

- Benchchem. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 3974-16-1 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

4,6-Dichloro-5-phenylpyrimidine synthesis precursors

An In-depth Technical Guide to the Core Precursors for the Synthesis of 4,6-Dichloro-5-phenylpyrimidine

Introduction

This compound stands as a pivotal intermediate in the development of pharmaceuticals and agrochemicals. Its di-chloro substitution pattern at the 4 and 6 positions renders the pyrimidine ring highly susceptible to nucleophilic substitution, making it an exceptionally versatile building block for introducing the 5-phenylpyrimidine scaffold into more complex molecular architectures.

This guide provides a detailed examination of the foundational precursors required for the synthesis of this compound. Moving beyond a simple recitation of steps, we will explore the chemical logic and strategic considerations behind the selection of starting materials and the sequence of transformations. The core synthetic strategy universally employed involves two primary stages: the construction of the 5-phenylpyrimidine-4,6-diol heterocyclic core, followed by a robust chlorination to yield the target molecule. This document serves as a technical resource for researchers and process chemists, offering field-proven insights into the causality of experimental choices and the validation of protocols.

Part 1: The Phenylmalonate Backbone: The C-C-C Synthon

The journey to this compound begins with the selection of a three-carbon (C-C-C) fragment that already bears the crucial C5-phenyl group. This strategic choice simplifies the synthesis by incorporating the immovable phenyl substituent from the outset.

Diethyl Phenylmalonate: The Cornerstone Precursor

Diethyl phenylmalonate is the most prominent and versatile precursor for this synthesis.[1] Its value lies in the reactivity of the central methylene group (the α-carbon), which is flanked by two electron-withdrawing ester groups. This structural feature renders the α-protons acidic, facilitating their removal by a base to form a stabilized carbanion.[2] This nucleophilic character is the key to its role in forming the pyrimidine ring.

The synthesis of diethyl phenylmalonate itself is a well-established process. While direct alkylation of diethyl malonate with aryl halides is challenging due to the lower electrophilicity of the latter, an indirect Claisen condensation route is commonly used. This involves the reaction of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation to yield the desired product.[3] More contemporary methods have also been developed using catalysts like copper(I) iodide to facilitate the direct arylation of malonic esters.[3] A synthetic method starting from phenylacetic acid has also been reported.[4]

Alternative Phenylmalonyl Precursors

While diethyl phenylmalonate is dominant, other related structures can, in principle, serve a similar function. Phenylmalonamide, the diamide analogue of phenylmalonic acid, is one such alternative.[5][6] Its use would follow a similar cyclocondensation logic, though reaction conditions might require optimization to accommodate the different reactivity of the amide versus ester groups.

Part 2: Ring Closure: Incorporating the N-C-N Fragment

The construction of the pyrimidine ring is achieved through the cyclocondensation of the C-C-C synthon with a molecule providing the N-C-N fragment. This is a classic and highly reliable method for forming the 1,3-diazine core.[7]

The Principle of Pyrimidine Synthesis

The reaction involves a base-catalyzed condensation between the 1,3-dicarbonyl functionality of the phenylmalonate precursor and a suitable N-C-N source. The base, typically a sodium alkoxide like sodium ethoxide or methoxide, deprotonates the active methylene group of the malonate, creating a potent nucleophile.[1] This nucleophile then attacks the electrophilic carbon of the N-C-N reagent, initiating a sequence of addition and condensation reactions that culminate in the formation of the stable six-membered heterocyclic ring.

Key N-C-N Precursors

Several simple, commercially available reagents can serve as the N-C-N fragment. The choice of reagent determines the initial substitution pattern on the pyrimidine ring.

-

Formamide (HCONH₂): Formamide is a highly effective and economical precursor.[8] In the presence of a strong base, it condenses with diethyl phenylmalonate to directly form the 5-phenylpyrimidine-4,6-diol core. Formamide serves as both a source of nitrogen and the C2 carbon of the pyrimidine ring.[9]

-

Urea (NH₂CONH₂): The condensation of diethyl phenylmalonate with urea is a classical route that produces 5-phenylbarbituric acid.[2][10] It is crucial to recognize that barbituric acid is the keto-enol tautomer of 4,6-dihydroxypyrimidine. For the purpose of subsequent chlorination, these forms are functionally equivalent.

-

Guanidine (NH₂C(NH)NH₂): When guanidine is used, the resulting product is 2-amino-5-phenyl-4,6-pyrimidinediol.[1] While structurally related, the presence of the 2-amino group would complicate the direct synthesis of this compound unless a subsequent deamination step is planned.

The overall synthetic pathway is visualized below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocol: Synthesis of 5-Phenylpyrimidine-4,6-diol

This protocol details the synthesis of the key intermediate via the condensation of diethyl phenylmalonate and formamide, a common and efficient method.[8]

Caption: Experimental workflow for the synthesis of the pyrimidine intermediate.

Methodology:

-

Reaction Setup: A solution of sodium methoxide in methanol is prepared in a dry, multi-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Reagent Addition: Formamide is added to the sodium methoxide solution. The mixture is heated to reflux (typically 65-70°C).[11]

-

Cyclocondensation: Diethyl phenylmalonate is added dropwise to the refluxing solution over a period of 1-2 hours.[11]

-

Reaction: The reaction mixture is maintained at reflux for several hours (4-6 hours) to ensure complete cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the methanol is removed by distillation. The resulting residue is cooled and dissolved in water.

-

Precipitation: The aqueous solution is carefully acidified with concentrated hydrochloric acid to a pH of approximately 1. The 5-phenylpyrimidine-4,6-diol, being poorly soluble in acidic water, precipitates out as a solid.

-

Isolation: The solid product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

| Parameter | Value/Condition | Source |

| C-C-C Precursor | Diethyl Phenylmalonate | [2] |

| N-C-N Precursor | Formamide | [8] |

| Base | Sodium Methoxide | [12] |

| Solvent | Methanol | [12] |

| Reaction Temp. | 65-70°C (Reflux) | [11] |

| Typical Yield | >80% | [13] |

Table 1: Typical reaction parameters for the synthesis of 5-phenylpyrimidine-4,6-diol.

Part 3: The Chlorination Step: From Diol to Dichloride

The final and critical transformation is the conversion of the stable, high-melting 5-phenylpyrimidine-4,6-diol into the reactive this compound. This is an essential activation step, as the chloro groups are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions.

Common Chlorinating Agents

The conversion of the hydroxyl (or keto) groups to chlorides requires a potent chlorinating agent capable of reacting with the enolic or amidic functionalities of the pyrimidine ring.

-

Phosphorus Oxychloride (POCl₃): This is the most widely used reagent for this type of transformation.[14][15] The reaction is typically performed using POCl₃ as both the reagent and the solvent, often at elevated temperatures (reflux, ~110°C). Sometimes, a tertiary amine base (like triethylamine or N,N-dimethylaniline) or a catalyst like N,N-dimethylformamide (DMF) is added to accelerate the reaction.[15][16]

-

Phosgene (COCl₂): Phosgene is another effective, albeit more hazardous, chlorinating agent.[17] The reaction is generally conducted in an inert, high-boiling solvent in the presence of a catalyst. A known drawback is that phosgene can form a carcinogenic intermediate with DMF, requiring careful consideration of safety protocols.[16]

Experimental Protocol: Chlorination of 5-Phenylpyrimidine-4,6-diol

This protocol describes a standard procedure using phosphorus oxychloride.

Caption: Experimental workflow for the chlorination of the intermediate.

Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle evolving HCl), 5-phenylpyrimidine-4,6-diol is suspended in an excess of phosphorus oxychloride.

-

Catalyst Addition: A catalytic amount of N,N-dimethylformamide is added.

-

Reaction: The mixture is heated to reflux (110-120°C) and maintained for 2-6 hours. The solid diol will gradually dissolve as it is converted to the soluble dichloro product.[18]

-

Reagent Removal: After the reaction is complete, the mixture is cooled, and the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

-

Work-up: The viscous residue is very carefully poured onto a stirred mixture of crushed ice and water to quench any remaining POCl₃. This is a highly exothermic and hazardous step that must be performed with caution in a well-ventilated fume hood.

-

Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution (to neutralize residual acid), then with brine. The organic phase is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

| Parameter | Value/Condition | Source |

| Substrate | 5-Phenylpyrimidine-4,6-diol | [13] |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [14] |

| Catalyst | N,N-Dimethylformamide (DMF) | [16] |

| Reaction Temp. | 110-120°C (Reflux) | [18] |

| Typical Yield | 80-90% | [13] |

Table 2: Typical reaction parameters for the chlorination step.

Conclusion

The synthesis of this compound is a logical and well-established sequence that hinges on the selection of appropriate core precursors. The strategy relies on the initial, robust construction of a 5-phenylpyrimidine-4,6-diol intermediate from a phenylmalonate derivative (the C-C-C precursor) and a simple C1-nitrogen source like formamide or urea (the N-C-N precursor). This stable intermediate is then activated via chlorination with reagents such as phosphorus oxychloride to produce the versatile final product. Understanding the role and reactivity of each precursor allows for the rational optimization of reaction conditions, ensuring high yield and purity, which are critical for the subsequent development of advanced chemical entities.

References